molecular formula C18H18N2O2 B5847733 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone

Cat. No. B5847733
M. Wt: 294.3 g/mol
InChI Key: JCKBAHCWIOIXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone, also known as BMB, is a compound that has been used in scientific research for its potential therapeutic effects. BMB is a benzimidazole derivative that has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone is not fully understood. However, it has been suggested that 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone may inhibit certain enzymes that are involved in cancer cell growth and inflammation. 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has also been shown to inhibit the replication of the hepatitis C virus by targeting a specific protein involved in viral replication.
Biochemical and Physiological Effects:
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has been shown to have several biochemical and physiological effects. In animal models, 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has been shown to reduce inflammation and pain associated with arthritis. 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has also been shown to inhibit the growth of breast cancer cells and reduce the expression of certain genes involved in cancer cell growth. Additionally, 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone in lab experiments is its potential therapeutic effects. 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising compound for further research. However, one limitation of using 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone in lab experiments is its potential toxicity. 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has been shown to be toxic to certain cell lines at high concentrations, indicating the need for further toxicity studies.

Future Directions

There are several future directions for the research of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone. One direction is to further investigate its potential therapeutic effects in other types of cancer. Another direction is to explore its potential as an anti-inflammatory and anti-viral agent in other disease models. Additionally, further studies are needed to determine the optimal dosage and toxicity of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone in lab experiments. Overall, 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone is a promising compound for further research in the field of therapeutic drug development.

Synthesis Methods

The synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone involves the reaction of 4-(1H-benzimidazol-2-ylmethoxy)benzaldehyde with 1-bromobutane in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone.

Scientific Research Applications

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has been used in scientific research for its potential therapeutic effects. It has been shown to have anti-cancer properties, specifically in inhibiting the growth of breast cancer cells. 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has also been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone has been shown to have anti-viral properties, inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-5-17(21)13-8-10-14(11-9-13)22-12-18-19-15-6-3-4-7-16(15)20-18/h3-4,6-11H,2,5,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKBAHCWIOIXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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